molecular formula C10H9NO4S B11714404 methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate

methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B11714404
M. Wt: 239.25 g/mol
InChI Key: ABZLYBWZIARWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is a chemical compound belonging to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system with a carboxylate ester group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazine derivatives, which can have different functional groups attached to the benzothiazine ring system .

Scientific Research Applications

Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a carboxylate ester and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C10H9NO4S/c1-15-10(12)8-6-7-4-2-3-5-9(7)16(13,14)11-8/h2-6,11H,1H3

InChI Key

ABZLYBWZIARWPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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